(Z)-2-chloro-N-(3-methyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide
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Overview
Description
Thiazole derivatives, such as the one you mentioned, are a class of organic compounds that contain a ring made up of one nitrogen atom, one sulfur atom, and three carbon atoms . They are part of a broader class of compounds known as azoles, which are five-membered rings containing at least one other non-carbon atom . Thiazoles are found in many important drugs and natural products, including vitamin B1 (thiamine) and penicillin .
Synthesis Analysis
Thiazole derivatives can be synthesized through a variety of methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The exact method of synthesis for your specific compound would depend on the particular substituents present on the thiazole ring.Molecular Structure Analysis
Thiazoles are planar, aromatic molecules. This means they have a flat ring structure and can participate in pi stacking interactions, which are attractive, noncovalent interactions between aromatic rings . This can affect their physical and chemical properties, as well as their interactions with biological targets.Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring . They can also act as ligands in coordination chemistry.Physical And Chemical Properties Analysis
Thiazoles are typically stable compounds with high oxidative stability . They are often solids at room temperature, and their solubility in water can vary widely depending on the specific substituents present on the ring.Mechanism of Action
The mechanism of action of a thiazole derivative would depend on its specific structure and the biological target it interacts with. For example, some thiazole derivatives have been found to inhibit bacterial DNA gyrase , while others have shown antimicrobial, anticancer, and antioxidant activities .
Safety and Hazards
Future Directions
Thiazole derivatives are a rich area of study in medicinal chemistry, with potential applications in the development of new drugs . Future research might focus on synthesizing new thiazole derivatives with improved activity or reduced side effects, or on exploring new biological targets for these compounds.
properties
IUPAC Name |
2-chloro-N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O3S2/c1-11-5-3-16(13,14)4-6(5)15-8(11)10-7(12)2-9/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKDZJVSEIUEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CS(=O)(=O)CC2SC1=NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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